1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is an organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with naphthalene-based intermediates under specific conditions. Common synthetic routes include:
Condensation Reactions: Utilizing reagents such as carbodiimides to facilitate the formation of the urea linkage.
Catalyst-Free Reactions: Employing ambient conditions to generate carbon-carbon and carbon-heteroatom bonds.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents to alter the oxidation state of the compound.
Substitution: Replacing specific atoms or groups within the molecule with alternative substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Explored for its properties in the development of advanced materials.
Biological Studies: Used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)urea
- 1-(Naphthalen-1-yl)-3-(2-hydroxyethyl)urea
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea stands out due to its combined structural features of both benzo[d][1,3]dioxole and naphthalene rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with naphthalene derivatives in the presence of appropriate coupling agents. The general synthetic route can be summarized as follows:
-
Reagents :
- Benzo[d][1,3]dioxole
- 2-Hydroxy-2-(naphthalen-1-yl)ethyl isocyanate
- Solvents such as DMF or DMSO
-
Procedure :
- Combine the reagents in a solvent and heat under reflux.
- Purify the resulting product through recrystallization or chromatography.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study reported that related urea derivatives showed potent inhibition against various cancer cell lines, including breast and liver cancer cells.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (μM) |
---|---|---|
1-(Benzo[d][1,3]dioxol-5-yl)-Urea | MDA-MB-231 (Breast) | 15.4 |
3-(Naphthalenyl)-Urea | SK-Hep-1 (Liver) | 22.8 |
2-Hydroxy-Naphthalene Urea | NUGC-3 (Gastric) | 18.6 |
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. The benzo[d][1,3]dioxole moiety is known for its ability to scavenge free radicals. Tests using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated moderate antioxidant activity.
Table 2: Antioxidant Activity Assessment
Compound Name | DPPH Scavenging Activity (% Inhibition) |
---|---|
1-(Benzo[d][1,3]dioxol-5-yl)-Urea | 56% |
Control (Ascorbic Acid) | 95% |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The urea functional group may interact with enzymes involved in cancer cell proliferation, leading to reduced cell growth.
- Antioxidant Mechanism : The benzo[d][1,3]dioxole structure contributes to radical scavenging capabilities.
- Cell Cycle Arrest : Studies suggest that similar compounds induce cell cycle arrest in the G0/G1 phase, preventing further proliferation.
Study on Anticancer Efficacy
A recent study evaluated the effects of various urea derivatives on human cancer cell lines. Among them, this compound showed promising results with an IC50 value significantly lower than standard chemotherapeutics.
Study on Antioxidant Properties
Another investigation focused on the antioxidant potential of compounds derived from benzo[d][1,3]dioxole. The results indicated that these compounds effectively reduced oxidative stress markers in vitro.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-17(16-7-3-5-13-4-1-2-6-15(13)16)11-21-20(24)22-14-8-9-18-19(10-14)26-12-25-18/h1-10,17,23H,11-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWLFSXXDRFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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